Evidence Item 1: [5+7] Pyrrolo[1,2-c][1,3]oxazepine Scaffold vs. Common [5+6] Pyrrolizidine Alkaloids
Cyclocarbamide B possesses a fused pyrrolo[1,2-c][1,3]oxazepine core, which is a [5+7] heterobicyclic system containing a seven-membered oxazepine ring. This scaffold is fundamentally distinct from the ubiquitous [5+6] pyrrolizidine core (e.g., retronecine, heliotridine) found in the vast majority of plant- and microbe-derived pyrrolizidine alkaloids [1]. The additional methylene unit in the seven-membered ring confers different ring strain, conformational flexibility, and hydrogen-bonding geometry. In the NP-MRD database, Cyclocarbamide B is classified under 1,3-oxazepines, a class that represents <0.2% of all curated natural products . No other compound combining a [5+7] carbamate-fused system with a hexanamide side chain has been reported.
| Evidence Dimension | Core heterobicyclic scaffold ring size |
|---|---|
| Target Compound Data | [5+7] pyrrolo[1,2-c][1,3]oxazepine (seven-membered oxazepine ring fused to pyrrolidine) |
| Comparator Or Baseline | Common pyrrolizidine alkaloids: [5+6] pyrrolizidine core (six-membered ring fused to pyrrolidine); e.g., retronecine, heliotridine |
| Quantified Difference | Seven-membered (azepine) vs. six-membered (piperidine) ring; approximately 0.2% natural product class prevalence for 1,3-oxazepines |
| Conditions | Structural classification based on NP-MRD ontology and published X-ray/NMR data from Isogai et al. 1986 [1] |
Why This Matters
For procurement decisions in natural product screening libraries, scaffold novelty is a primary determinant of hit uniqueness and intellectual property potential; a [5+7] carbamate scaffold offers chemical space distinct from the heavily mined [5+6] pyrrolizidine space.
- [1] Isogai, A., Sakuda, S., Shindo, K., Watanabe, S., Suzuki, A., Fujita, S., & Furuya, T. (1986). Structures of cyclocarbamides A and B, new plant growth regulators from streptoverticillium sp. Tetrahedron Letters, 27(10), 1161–1164. View Source
